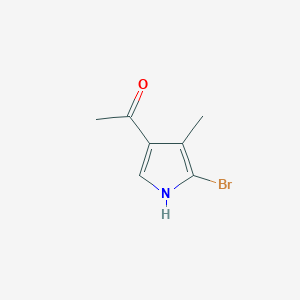

1-(5-Bromo-4-methyl-1H-pyrrol-3-YL)ethanone

Descripción

Propiedades

IUPAC Name |

1-(5-bromo-4-methyl-1H-pyrrol-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c1-4-6(5(2)10)3-9-7(4)8/h3,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLQIKPUIHJZKTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC=C1C(=O)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50594166 | |

| Record name | 1-(5-Bromo-4-methyl-1H-pyrrol-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202286-27-9 | |

| Record name | 1-(5-Bromo-4-methyl-1H-pyrrol-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mecanismo De Acción

Actividad Biológica

1-(5-Bromo-4-methyl-1H-pyrrol-3-YL)ethanone is a pyrrole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The presence of the bromine atom and the unique structural features of this compound enhance its reactivity and biological interactions, making it a subject of significant scientific inquiry.

The compound's structure can be represented as follows:

- Chemical Formula : C7H8BrN

- Molecular Weight : 202.05 g/mol

The bromine atom contributes to the compound's electrophilic nature, which is crucial for its interaction with biological molecules.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical biochemical pathways. The following mechanisms have been proposed:

- Enzyme Inhibition : The compound may inhibit enzymes critical for cellular processes, leading to altered metabolic pathways.

- Receptor Modulation : It could act on specific receptors, influencing signaling pathways related to cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study evaluating its derivatives showed promising results against various bacterial strains, including:

| Compound Derivative | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4a | Staphylococcus aureus | 12.5 μg/mL |

| 4b | Escherichia coli | 25 μg/mL |

| 4c | Pseudomonas aeruginosa | 15 μg/mL |

These findings suggest that modifications to the compound can enhance its antibacterial efficacy, making it a candidate for further development in antimicrobial therapies .

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties. Notably, it has been tested against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231). The results indicate:

- Cell Viability Reduction : The compound significantly reduced cell viability in treated cancer cells.

- Apoptosis Induction : Flow cytometry analysis revealed increased apoptosis in cells treated with the compound compared to control groups.

The synergy observed when combined with established chemotherapeutics like doxorubicin suggests potential for enhanced treatment efficacy in resistant cancer types .

Case Studies

A recent study focused on the synthesis and biological evaluation of derivatives of this compound. The study highlighted:

- Synthesis : Various derivatives were synthesized through substitution reactions, leading to compounds with modified functional groups.

- Biological Evaluation : These derivatives were screened for antimicrobial and anticancer activities, demonstrating varied efficacy based on structural modifications.

Safety and Toxicology

While the compound shows promise in therapeutic applications, safety assessments indicate potential risks associated with exposure:

- Skin Irritation : Direct contact may cause irritation.

- Respiratory Issues : Inhalation of vapors can lead to respiratory discomfort.

Proper handling and storage conditions are essential to mitigate these risks .

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

The following table compares key structural features and physicochemical properties of 1-(5-Bromo-4-methyl-1H-pyrrol-3-yl)ethanone with its analogs:

*Estimated based on analogs; †Predicted from similar compounds .

Key Observations :

- Electron-withdrawing groups (e.g., Br, NO₂) increase molecular polarity and melting points. For example, the bromophenyl-pyrrole derivative has a higher melting point (116–118°C) compared to methoxy-substituted analogs (89–91°C).

- Ring systems influence properties: Pyridine derivatives (e.g., ) exhibit higher XLogP3 values (~2.6) than pyrrole-based compounds due to increased lipophilicity.

Métodos De Preparación

Bromination of 4-Methyl-1H-pyrrole-3-ethanone

One common approach starts with 4-methyl-1H-pyrrole-3-ethanone as the substrate, which undergoes selective bromination at the 5-position using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions to yield this compound.

- Reaction Conditions: Typically conducted in an inert solvent (e.g., dichloromethane or ethanol), at low temperature to avoid over-bromination.

- Outcome: High regioselectivity for bromination at the 5-position due to electronic and steric effects of the methyl and ethanone groups.

Multi-Component Reaction (MCR) Synthesis

Recent advances have demonstrated efficient one-pot multi-component reactions that assemble the pyrrole ring with the desired substituents in a single step. For example, the reaction of phenacyl bromide, substituted aryl amines, and acetylacetone in the presence of an organic base such as triphenylphosphine (PPh3) in ethanol under reflux conditions can yield pyrrole derivatives analogous to this compound.

- Catalyst/Promoter: Triphenylphosphine (PPh3) acts as a promoter and nucleophile.

- Solvent: Ethanol, chosen for environmental friendliness and solubility.

- Temperature: Reflux conditions (~78°C).

- Advantages: One-pot, efficient, environmentally benign, and high yield.

- Characterization: Products confirmed by 1H NMR, 13C NMR, LCMS, and elemental analysis.

This method, while reported for analogues, is adaptable for the target compound by using appropriate brominated starting materials or post-synthetic bromination.

Experimental Data Summary

| Parameter | Details |

|---|---|

| Starting Materials | 4-Methyl-1H-pyrrole-3-ethanone, N-bromosuccinimide (NBS), phenacyl bromide, acetylacetone |

| Reaction Medium | Ethanol, dichloromethane, or aqueous ethanol |

| Catalyst/Promoter | Triphenylphosphine (PPh3) |

| Reaction Temperature | Room temperature to reflux (~25-78°C) |

| Reaction Time | Several hours (typically 4-8 hours) |

| Purification | Thin-layer chromatography (TLC), silica gel column chromatography |

| Characterization Techniques | 1H NMR, 13C NMR, LCMS, elemental analysis |

| Yield | Generally high (70-90%) depending on conditions |

Research Findings on Preparation

- The bromination step is critical for regioselectivity and purity. Controlled addition of NBS ensures selective bromination at the 5-position without affecting the methyl or ethanone groups.

- The multi-component reaction approach using phenacyl bromide and acetylacetone with aryl amines in ethanol under PPh3 catalysis has been shown to be an efficient synthetic route to pyrrole ethanone derivatives, offering a green chemistry alternative with minimal hazardous solvents and reagents.

- Spectroscopic data (1H NMR, 13C NMR) confirm the structure and substitution pattern of the synthesized compounds.

- Thin-layer chromatography (TLC) with silica gel plates and ethyl acetate/n-hexane solvent systems is routinely used to monitor reaction progress and purity.

Summary Table of Preparation Methods

| Method | Starting Materials | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Selective Bromination | 4-Methyl-1H-pyrrole-3-ethanone + NBS | Room temp or low temp, inert solvent | High regioselectivity | Requires careful control to avoid over-bromination |

| Multi-Component Reaction (MCR) | Phenacyl bromide + substituted aryl amine + acetylacetone + PPh3 | Reflux in ethanol, organic base catalyst | One-pot, environmentally friendly, high yield | May require optimization for specific derivatives |

Q & A

Basic: What synthetic methodologies are commonly employed for 1-(5-Bromo-4-methyl-1H-pyrrol-3-YL)ethanone, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves bromination of a pyrrole precursor followed by functionalization of the ethanone group. A common approach includes:

- Bromination : Using N-bromosuccinimide (NBS) or bromine in acetic acid to introduce the bromine atom at the 5-position of the pyrrole ring.

- Ethanone Introduction : Employing Friedel-Crafts acylation with acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃) or nucleophilic substitution under basic conditions (e.g., NaH in THF/DMF) .

Optimization Tips : - Control reaction temperature (0–25°C) to avoid over-bromination.

- Use anhydrous solvents (e.g., THF) to prevent hydrolysis of intermediates.

- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic signals should be prioritized?

Answer:

Key techniques and their diagnostic features:

| Technique | Key Signals |

|---|---|

| ¹H NMR | - Pyrrole H: δ 6.2–7.0 ppm (multiplet). - Methyl groups: δ 2.1–2.5 ppm (singlets for CH₃ on pyrrole and ethanone) . |

| IR | - C=O stretch: ~1700 cm⁻¹. - C-Br stretch: ~550–650 cm⁻¹ . |

| MS | Molecular ion peak at m/z ≈ 228 (C₈H₈BrNO⁺) with isotopic patterns confirming bromine . |

Advanced: How can computational modeling (e.g., DFT) resolve contradictions between predicted and observed reactivity?

Answer:

- Electron Density Analysis : Calculate Fukui indices to identify nucleophilic/electrophilic sites. Compare with experimental substitution patterns .

- HOMO-LUMO Gaps : Use software like Gaussian to predict reactivity trends. A smaller gap (e.g., 4.5 eV) suggests higher reactivity, which can explain discrepancies in bromination efficiency .

- Solvent Effects : Simulate solvent interactions (e.g., PCM models) to refine reaction mechanisms observed experimentally .

Advanced: What strategies are effective for analyzing structure-activity relationships (SAR) in medicinal chemistry applications?

Answer:

- Analog Synthesis : Compare with derivatives (e.g., 5-chloro or 5-fluoro analogs) to assess halogen impact on bioactivity .

- Binding Assays : Use SPR (surface plasmon resonance) to measure affinity for target proteins (e.g., kinases). Data can correlate substituent effects (e.g., bromine’s hydrophobicity vs. chlorine’s electronegativity) .

- 3D-QSAR Models : Build CoMFA/CoMSIA models to map steric/electronic requirements for activity .

Basic: How should researchers determine solubility and stability for storage and experimental use?

Answer:

- Solubility Testing : Use shake-flask method in DMSO, ethanol, and PBS (pH 7.4). Typically, this compound shows >10 mg/mL in DMSO but <1 mg/mL in aqueous buffers .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor via HPLC; degradation <5% indicates room-temperature stability for 6 months .

Advanced: How can crystallographic data (e.g., from SHELX) validate molecular structure and intermolecular interactions?

Answer:

- Refinement : Use SHELXL for high-resolution data (≤1.0 Å) to resolve disorder in the methyl-pyrrole moiety .

- Intermolecular Analysis : Hydrogen bonding (e.g., C=O⋯H-N pyrrole) and halogen interactions (Br⋯π) can be quantified using Mercury software .

- Validation Tools : Check R-factors (R1 < 0.05) and electron density maps to confirm absence of unresolved solvent .

Advanced: What in vitro models are suitable for preliminary toxicity screening, and how should data be interpreted?

Answer:

- Cell Viability Assays : Use HepG2 or HEK293 cells with MTT/WST-1. IC₅₀ > 100 μM suggests low cytotoxicity .

- Metabolic Stability : Incubate with liver microsomes (human/rat). Half-life >30 minutes indicates favorable metabolic profiles .

- Interpretation : Compare with positive controls (e.g., cisplatin for cytotoxicity) and validate with replicate experiments (n ≥ 3) .

Basic: What are common derivatives of this compound, and how do their syntheses differ?

Answer:

| Derivative | Synthetic Modification | Key Condition |

|---|---|---|

| 5-Chloro Analog | Replace Br with Cl using Cl₂ gas in CCl₄ | 0°C, 2 hours |

| N-Methyl Pyrrole | Methylate pyrrole N with CH₃I/K₂CO₃ | Reflux in acetone |

| Ester Derivative | Oxidize ethanone to acetate with KMnO₄ | pH 10, 50°C |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.